Lack of UBE3A Unsilencing Activity Compared to (S)-PHA533533
In a head-to-head comparison using mouse primary neurons, (R)-PHA533533 exhibited no detectable unsilencing of paternal Ube3a-YFP, whereas (S)-PHA533533 demonstrated potent unsilencing with an EC50 of 0.54 µM [1]. The efficacy (EMAX) of (S)-PHA533533 was 80%, while (R)-PHA533533 showed no measurable efficacy, confirming its role as an inactive enantiomer [1].
| Evidence Dimension | Potency (EC50) for paternal Ube3a unsilencing |
|---|---|
| Target Compound Data | No activity (inactive) |
| Comparator Or Baseline | (S)-PHA533533: EC50 = 0.54 µM |
| Quantified Difference | Inactive vs. EC50 of 0.54 µM |
| Conditions | Mouse primary cortical neurons, 72 h treatment, Ube3a-YFP reporter assay (n=3 for (S)-PHA533533, n=2 for (R)-PHA533533) |
Why This Matters
This data confirms (R)-PHA533533 is an essential negative control for validating UBE3A unsilencing assays.
- [1] Vihma H, et al. Ube3a unsilencer for the potential treatment of Angelman syndrome. Nat Commun. 2024;15(1):5558. View Source
